N-(2-ethylphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
Description
N-(2-ethylphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a heterocyclic compound featuring a dihydropyrimidinone core substituted with a methyl group and a morpholine ring, linked via an acetamide group to a 2-ethylphenyl moiety.
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-3-15-6-4-5-7-16(15)21-17(24)13-23-18(25)12-14(2)20-19(23)22-8-10-26-11-9-22/h4-7,12H,3,8-11,13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWKTCCXLSSLAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C(=O)C=C(N=C2N3CCOCC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of F3406-9747 is the glycoprotein GP2 of the Lymphocytic choriomeningitis virus (LCMV). GP2 mediates the pH-dependent fusion in the endosome compartment, which is required to release the virus ribonucleoprotein into the cell cytoplasm.
Mode of Action
F3406-9747 inhibits LCMV cell entry by specifically interfering with the pH-dependent fusion in the endosome compartment. This interference prevents the release of the virus ribonucleoprotein into the cell cytoplasm, thereby inhibiting the initiation of transcription and replication of the virus genome.
Biochemical Pathways
The compound affects the viral entry pathway, specifically the fusion process in the endosome compartment. By inhibiting this process, F3406-9747 prevents the virus from replicating within the host cell.
Biological Activity
N-(2-ethylphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide, with the CAS number 1251711-01-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer effects, mechanisms of action, and structure-activity relationships (SAR).
- Molecular Formula : C₁₉H₂₄N₄O₃
- Molecular Weight : 356.4 g/mol
- Structure : The compound features a morpholine ring and a pyrimidine moiety, which are known to contribute to various biological activities.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in anticancer research. The following sections detail specific findings related to its biological effects.
Anticancer Activity
A study evaluating various derivatives of pyrimidine-based compounds found that certain structural modifications enhanced their antiproliferative activity against multiple cancer cell lines. For instance:
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-231 | 5.0 | Microtubule disruption |
| Compound B | A549 | 3.5 | Apoptosis induction |
| N-(2-ethylphenyl)-2-[4-methyl... | HeLa | 4.0 | Cell cycle arrest |
These results suggest that the compound may exert its effects by disrupting microtubule dynamics or inducing apoptosis in cancer cells .
The mechanisms through which this compound operates include:
- Microtubule Disruption : Similar compounds have been shown to bind to the colchicine site on β-tubulin, leading to cytoskeletal disruption and subsequent cell death .
- Cell Cycle Arrest : The compound may induce G₂/M phase arrest in cancer cells, preventing their proliferation .
- Angiogenesis Inhibition : In vitro studies using chick chorioallantoic membrane assays demonstrated that derivatives can inhibit angiogenesis, which is crucial for tumor growth .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Key observations include:
- Morpholine Substitution : The presence of a morpholine ring significantly enhances solubility and bioavailability.
- Pyrimidine Core Modification : Alterations in the pyrimidine structure can lead to variations in potency and selectivity towards different cancer types.
Case Studies
In a comparative study involving various pyrimidine derivatives:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Modifications
The dihydropyrimidinone core is a common feature in several analogs. Key variations include:
- Substituents at Position 2: The morpholin-4-yl group in the target compound contrasts with sulfur-linked groups (e.g., thioether bonds to benzothiazole or quinazolinone moieties) in compounds from –3. For example, 2-((5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide () replaces morpholine with a nitrobenzothiazole, likely altering electron distribution and target selectivity .
- Position 4 Substitutions: The target’s 4-methyl group is simpler compared to halogenated (e.g., 4-chlorophenyl or 4-bromophenyl) or cyano-substituted analogs in , which may enhance binding affinity through hydrophobic or electronic effects .
Acetamide Side Chain Variations
The 2-ethylphenyl acetamide group distinguishes the target from:
- Aryl Substitutions: Compounds with 4-phenoxyphenyl (), 2,3-dichlorophenyl (), or fluorinated phenyl groups () exhibit varied steric and electronic profiles. For instance, N-(3-(difluoromethyl)-4-fluorophenyl)-2-[4-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]acetamide () incorporates fluorine atoms, enhancing lipophilicity and metabolic stability compared to the target’s ethyl group .
- Morpholine Derivatives : describes 2-oxomorpholin-3-yl acetamides with isopropylphenyl groups, differing in ring saturation and substitution patterns. These modifications could influence solubility and conformational flexibility .
Physicochemical Properties
- Solubility : The morpholine ring in the target may improve aqueous solubility relative to halogenated analogs (e.g., ), though this requires experimental validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
